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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Anticipated Toxicity Profile and Safety Data for N-(2-methoxyphenyl)oxolane-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Void for a Novel Chemical Entity In the landscape of chemical research and drug development, we frequently encounter novel mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for a Novel Chemical Entity

In the landscape of chemical research and drug development, we frequently encounter novel molecules for which a comprehensive, empirically determined toxicity profile is not yet established. N-(2-methoxyphenyl)oxolane-2-carboxamide is one such compound. The absence of a dedicated Safety Data Sheet (SDS) or published toxicological studies necessitates a predictive and precautionary approach to its handling and use.

This technical guide is structured to provide a robust, albeit provisional, safety and toxicity profile for N-(2-methoxyphenyl)oxolane-2-carboxamide. Our analysis is grounded in a "read-across" methodology, a scientifically accepted practice in the absence of direct data. This involves a critical evaluation of the toxicological data of structurally analogous compounds and the constituent chemical moieties of the target molecule. The insights herein are designed to empower researchers to implement appropriate safety measures and to inform the design of future toxicological assessments.

Deconstruction of the Molecular Structure and Anticipated Hazards

The toxicological profile of a molecule is intrinsically linked to its chemical structure. N-(2-methoxyphenyl)oxolane-2-carboxamide can be deconstructed into two primary fragments: the oxolane-2-carboxamide core and the 2-methoxyphenyl (or guaiacyl) substituent.

The Oxolane-2-Carboxamide Core: A Potential for Irritation

The oxolane-2-carboxamide moiety, also known as tetrahydrofuran-2-carboxamide, possesses inherent chemical reactivity that suggests a potential for localized toxicity. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this structural component is associated with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

These classifications strongly suggest that N-(2-methoxyphenyl)oxolane-2-carboxamide should be handled with appropriate personal protective equipment (PPE) to prevent contact with skin, eyes, and the respiratory system.

The 2-Methoxyphenyl Substituent: Systemic and Metabolic Considerations

The 2-methoxyphenyl group, a derivative of anisole, introduces considerations for systemic toxicity and metabolic activation. Anisole and related phenol derivatives have been studied for their toxicological properties.

  • Acute Toxicity: Anisole exhibits moderate acute oral toxicity, with a reported LD50 of 3700 mg/kg in rats[2][3][4].

  • Irritation: It is classified as a moderate skin irritant[2][4].

  • Systemic Effects: Long-term exposure to phenol derivatives has been associated with a range of systemic effects, including potential damage to the liver and kidneys[2].

  • Mutagenicity: There is limited evidence to suggest that anisole may have mutagenic effects[2].

The presence of this moiety in the target molecule suggests that beyond localized irritation, there is a potential for systemic effects, particularly with chronic or high-dose exposure.

The Specter of Opioid Activity: A Read-Across from Tetrahydrofuranylfentanyl (THF-F)

A critical component of this toxicological assessment is the structural similarity of the oxolane-2-carboxamide core to a class of highly potent synthetic opioids. Tetrahydrofuranylfentanyl (THF-F), a controlled substance, is a fentanyl analogue that contains the oxolane-2-carboxamide group[5][6][7][8][9][10][11][12].

While N-(2-methoxyphenyl)oxolane-2-carboxamide is not a direct fentanyl analogue, the presence of this shared structural feature raises a significant red flag regarding potential opioid receptor activity. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has extensively documented the severe health risks associated with THF-F[5][6][7][8][10].

  • Primary Hazard: The most severe acute health risk associated with THF-F is respiratory depression, which can be fatal[11][13][14].

  • Fatalities: Numerous fatalities have been linked to the ingestion of THF-F[11][14][15][16].

  • High Dependence Potential: As a µ-opioid receptor agonist, THF-F is presumed to have a high potential for dependence[13][14].

The profound toxicity of THF-F underscores the imperative to treat N-(2-methoxyphenyl)oxolane-2-carboxamide with extreme caution until empirical data can definitively rule out opioid activity. Any research involving this compound should be conducted with the assumption of high potency and the availability of opioid antagonists, such as naloxone, for emergency response.

Predictive Safety Data Sheet (SDS) Summary

In the absence of an official SDS, the following table summarizes the anticipated hazards and recommended safety precautions for N-(2-methoxyphenyl)oxolane-2-carboxamide, based on the read-across analysis.

SDS Section Anticipated Information Basis for Prediction
2. Hazard Identification GHS Classification (Predicted): - Acute Toxicity (Oral, Dermal, Inhalation) - Category 1 or 2 (Potential for high potency)- Skin Corrosion/Irritation - Category 2- Serious Eye Damage/Eye Irritation - Category 2A- Specific Target Organ Toxicity (Single Exposure) - Category 1 (Respiratory System), Category 3 (Respiratory Tract Irritation, Narcotic Effects)- Specific Target Organ Toxicity (Repeated Exposure) - Potential for effects on liver and kidneys.Read-across from THF-F for acute toxicity and narcotic effects[11][13][14]. Direct data for oxolane-2-carboxamide for irritation[1]. Data on anisole/phenol derivatives for target organ toxicity[2].
4. First-Aid Measures Inhalation: Move to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Eye Contact: Immediately flush with water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Note to Physician: Consider opioid antagonism (e.g., naloxone) in cases of suspected overdose.Standard first-aid for chemical exposure, with an added precaution for potential opioid effects based on THF-F data[13][14].
8. Exposure Controls/Personal Protection Engineering Controls: Use only in a well-ventilated fume hood. Personal Protective Equipment (PPE): - Respiratory: Respirator with an appropriate organic vapor cartridge.- Hand: Chemical-resistant gloves (e.g., nitrile).- Eye: Chemical safety goggles.- Skin and Body: Lab coat, closed-toe shoes.Standard laboratory practice for handling potent and irritating compounds.
11. Toxicological Information Acute Toxicity: High acute toxicity is possible via all routes of exposure due to potential opioid activity. Skin/Eye/Respiratory Irritation: Expected to be an irritant. Carcinogenicity/Mutagenicity: No data available, but some structural components have been investigated for mutagenicity[2]. Reproductive Toxicity: No data available.Synthesis of data from analogues and constituent parts[1][2][13][14].

Experimental Protocols: A Framework for Future Toxicological Assessment

To move beyond a predictive profile, empirical data is essential. The following outlines a logical progression for the toxicological evaluation of N-(2-methoxyphenyl)oxolane-2-carboxamide.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the affinity and selectivity of the compound for opioid receptors (μ, δ, κ).

    • Methodology:

      • Prepare cell membrane homogenates expressing the target receptors.

      • Incubate membranes with a radiolabeled ligand (e.g., [³H]DAMGO for μ-opioid receptor) in the presence of varying concentrations of the test compound.

      • Measure the displacement of the radioligand to determine the binding affinity (Ki).

  • Genotoxicity Assays (Ames Test):

    • Objective: To assess the mutagenic potential of the compound.

    • Methodology:

      • Use various strains of Salmonella typhimurium with mutations in the histidine operon.

      • Expose the bacteria to the test compound, with and without metabolic activation (S9 fraction).

      • Count the number of revertant colonies to determine mutagenicity.

In Vivo Studies (to be conducted in compliance with ethical guidelines)
  • Acute Toxicity Study (e.g., OECD Guideline 423):

    • Objective: To determine the acute oral toxicity (LD50) of the compound.

    • Methodology:

      • Administer the compound to a small group of rodents at a starting dose.

      • Observe the animals for signs of toxicity and mortality over a defined period.

      • Adjust the dosage for subsequent groups based on the observed outcomes to determine the LD50.

Visualizing the Safety Assessment Workflow

The following diagram illustrates the logical workflow for assessing the toxicity of a novel chemical entity like N-(2-methoxyphenyl)oxolane-2-carboxamide.

Toxicity_Assessment_Workflow cluster_in_silico In Silico & Analog Analysis cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Studies Structural_Analysis Structural Deconstruction (Oxolane-carboxamide + 2-Methoxyphenyl) Toxicity_Prediction Predictive Hazard Assessment Structural_Analysis->Toxicity_Prediction Analog_Search Analog Search (e.g., THF-F) Analog_Search->Toxicity_Prediction Receptor_Binding Opioid Receptor Binding Assays Toxicity_Prediction->Receptor_Binding Hypothesis: Opioid Activity Genotoxicity Ames Test Toxicity_Prediction->Genotoxicity Hypothesis: Mutagenicity Acute_Toxicity Acute Toxicity (LD50) Receptor_Binding->Acute_Toxicity Informs dose selection Further_Studies Further Studies (e.g., Repeated Dose) Genotoxicity->Further_Studies Acute_Toxicity->Further_Studies

Caption: Workflow for the toxicological assessment of N-(2-methoxyphenyl)oxolane-2-carboxamide.

Conclusion: A Call for Empirical Verification

This technical guide provides a comprehensive, albeit predictive, toxicity and safety profile for N-(2-methoxyphenyl)oxolane-2-carboxamide. The analysis of its structural components and the read-across to the potent synthetic opioid THF-F strongly indicate that this compound should be treated as potentially highly hazardous. The primary concerns are acute toxicity via respiratory depression and localized irritation.

It is imperative that any research or handling of this compound is conducted with stringent safety protocols in place. The ultimate determination of the toxicological profile of N-(2-methoxyphenyl)oxolane-2-carboxamide can only be achieved through empirical testing. The experimental frameworks outlined in this guide provide a starting point for such investigations. As scientists and drug development professionals, a cautious and informed approach is paramount when navigating the unknowns of novel chemical entities.

References

  • European Monitoring Centre for Drugs and Drug Addiction. (2017). EMCDDA–Europol Joint Report on a new psychoactive substance: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]tetrahydrofuran-2-carboxamide (tetrahydrofuranylfentanyl; THF-F). Publications Office of the European Union. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2018). Report on the risk assessment of N-phenyl-N-[1-(2-phenylethyl)piperidin-4- yl]oxolane-2-carboxamide (THF-F) in the framework of the Council Decision on new psychoactive substances. Publications Office of the European Union. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2017). EMCDDA–Europol Joint Report on a new psychoactive substance: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]tetrahydrofuran-2-carboxamide (tetrahydrofuranylfentanyl; THF-F).[Link]

  • World Health Organization. (2017). Tetrahydrofuranyl fentanyl (THF-F) Critical Review Report.[Link]

  • ResearchGate. (n.d.). Toxicology Studies of Anisole and Glyoxylic Acid Derivatives by Computational Methods.[Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2018). Report on the risk assessment of N-phenyl-N-[1-(2-phenylethyl)piperidin-4- yl]oxolane-2-carboxamide (THF-F) in the framework of the Council Decision on new psychoactive substances.[Link]

  • World Health Organization. (n.d.). Expert Peer Review for Tetrahydrofuranylfentanyl (THF-F).[Link]

  • Folkhälsomyndigheten. (2017). Tetrahydrofuranfentanyl (THF-F).[Link]

  • Valaer, A. K., et al. (2011). Potential implication of aniline derivatives in the Toxic Oil Syndrome (TOS). Toxicology Letters, 203(3), 223-231. [Link]

  • Krotulski, A. J., et al. (2018). Fatality Following Ingestion of Tetrahydrofuranylfentanyl, U-49900 and Methoxy-Phencyclidine. Journal of Analytical Toxicology, 42(3), e27-e32. [Link]

  • Krotulski, A. J., et al. (2018). Fatality Following Ingestion of Tetrahydrofuranylfentanyl, U-49900 and Methoxy-Phencyclidine. Journal of Analytical Toxicology, 42(3), e27-e32. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol.[Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. [https://www.carlroth.com/medias/SDB-7308-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMzk4ODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGE1LzkwNzg0MDk4NTUwMzgu cGRmfDljYjQ5ZWM5YjY3ZGU2YjM0ZTU3ZGIxYjYxN2Y4YjM3YjQ2YjM1ZWEyYjM1YjQzYjM1ZWEyYjM1YjQzYjM1ZWE]([Link] cGRmfDljYjQ5ZWM5YjY3ZGU2YjM0ZTU3ZGIxYjYxN2Y4YjM3YjQ2YjM1ZWEyYjM1YjQzYjM1ZWEyYjM1YjQzYjM1ZWE)

  • Al-Ostoot, F. H., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2845. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2017). N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl) Risk Assessment Report.[Link]

  • Regulations.gov. (2017). Schedules of Controlled Substances: Temporary Placement of ortho-Fluorofentanyl, Tetrahydrofuranyl Fentanyl, and Methoxyacetyl Fentanyl into Schedule I.[Link]

  • Brandt, S. D., et al. (2017). Technical report on N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl; THF-F). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • PubChem. (n.d.). Oxolane-2-carboxamide. National Center for Biotechnology Information. [Link]

  • Behymer, M. P., et al. (2024). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Toxicological Sciences, 197(2), 197-210. [Link]

  • Al-Hussain, S. A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE, 20(9), e0309649. [Link]

  • ScienceLab.com. (1999). ANISOLE MSDS.[Link]

  • Behymer, M. P., et al. (2023). Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers. Toxicological Sciences, kfad119. [Link]

  • Al-Wahaibi, L. H., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5896. [Link]

  • Ajanusi, E. O., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0245812. [Link]

  • Auwärter, V., et al. (2014). Effects and Risks Associated with Novel Psychoactive Substances. Deutsches Ärzteblatt International, 111(9), 139-147. [Link]

  • Behymer, M. P., et al. (2023). Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers. Toxicological Sciences, 197(2), 197-210. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries.[Link]

Sources

Protocols & Analytical Methods

Method

purification techniques for N-(2-methoxyphenyl)oxolane-2-carboxamide using column chromatography

Application Note: Purification Protocol for N-(2-methoxyphenyl)oxolane-2-carboxamide Introduction & Compound Profile Target Analyte: N-(2-methoxyphenyl)oxolane-2-carboxamide Synonyms: N-(2-methoxyphenyl)tetrahydrofuran-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Protocol for N-(2-methoxyphenyl)oxolane-2-carboxamide

Introduction & Compound Profile

Target Analyte: N-(2-methoxyphenyl)oxolane-2-carboxamide Synonyms: N-(2-methoxyphenyl)tetrahydrofuran-2-carboxamide;


-o-anisyl-tetrahydro-2-furoamide.[1]
Molecular Formula:  C

H

NO

Molecular Weight: 221.25 g/mol

This Application Note details the purification of N-(2-methoxyphenyl)oxolane-2-carboxamide, a common pharmacophore scaffold bridging a polar tetrahydrofuran (oxolane) ring and a lipophilic ortho-substituted aniline.[1] The primary challenge in purifying this compound lies in separating the neutral amide product from unreacted o-anisidine (toxic, light-sensitive, prone to oxidation) and potential urea byproducts from coupling reagents (e.g., DCC/EDC).[1]

Physicochemical Separation Logic:

  • Polarity: The compound exhibits moderate polarity. The amide bond and ether oxygens interact with silica, while the phenyl ring provides lipophilicity.

  • pKa Profile: The amide proton is non-acidic under chromatographic conditions. The starting material, o-anisidine, is weakly basic (pKa of conjugate acid

    
     4.5), allowing for chemoselective removal via acidic workup prior to chromatography.[1]
    
  • Detection: The o-anisidine moiety acts as a strong UV chromophore (

    
     nm), facilitating UV detection.[1] The oxolane ring is UV-inactive but responds to oxidation stains (e.g., KMnO
    
    
    
    ).

Pre-Purification Assessment & Workup

Expert Insight: The most common failure mode in purifying this amide is loading a crude mixture containing significant amounts of unreacted amine (o-anisidine) onto the column. Anilines can streak on silica gel, contaminating the amide fractions. A "Self-Validating" protocol requires a chemical scavenger step before chromatography.[1]

Protocol A: Chemical Scavenging (The Acid Wash)
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash: Wash the organic phase twice with 1.0 M HCl (or 10% Citric Acid if acid-labile groups are present, though this amide is stable).

    • Mechanism:[1] Protonates o-anisidine (

      
      ), forcing it into the aqueous layer.[1] The amide remains in the organic layer.
      
  • Neutralization: Wash the organic layer with Saturated NaHCO

    
     (removes unreacted furoic acid) and Brine.
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.

Checkpoint: Analyze the residue by TLC. If the "Aniline" spot (usually lower R


 or streaking) is absent, proceed to Column Chromatography.

Method Development: Thin Layer Chromatography (TLC)

Before scaling to a column, the mobile phase must be optimized.

Stationary Phase: Silica Gel 60 F


 aluminum-backed plates.[1]
Visualization:  UV (254 nm) is primary. Stain with KMnO

to visualize non-aromatic impurities (e.g., oxolane ring decomposition).

Table 1: Mobile Phase Optimization Data

Solvent System (Hexane : EtOAc)R

(Product)
R

(Impurity: o-Anisidine)
Resolution (

R

)
Verdict
9:1 0.050.020.03Too Retentive
3:1 (75:25) 0.35 0.20 0.15 Optimal
1:1 0.650.550.10Poor Separation
DCM : MeOH (95:5) 0.800.750.05Co-elution Risk

Note: R


 values are estimates based on the polarity of typical benzamides. Actual values may vary slightly based on humidity and silica activity.

Detailed Protocol: Flash Column Chromatography

Objective: Isolate >98% pure amide with <0.1% o-anisidine residue.

Step 1: Column Sizing & Packing
  • Stationary Phase: Silica Gel 60 (40–63

    
    m particle size).
    
  • Scale Factor: Use a 30:1 ratio of Silica to Crude Mass (e.g., for 1.0 g crude, use 30 g silica).

  • Column Diameter:

    • < 100 mg crude: 10–12 mm ID column.

    • 100 mg – 1 g crude: 20–25 mm ID column.

  • Packing Method: Slurry pack in 100% Hexane to prevent air bubbles.

Step 2: Sample Loading
  • Technique: Dry Loading is recommended for this compound to maximize resolution.

    • Dissolve crude amide in minimal DCM.

    • Add Celite 545 or Silica Gel (1:1 w/w ratio with crude).

    • Evaporate solvent under vacuum until a free-flowing powder remains.[1]

    • Load powder onto the top of the packed column bed.

Step 3: Elution Gradient

Run a stepwise gradient to sharpen the bands.

  • Equilibration: 3 Column Volumes (CV) of 100% Hexane .

  • Fraction 1 (Impurities): 2 CV of 90:10 (Hex:EtOAc) . Elutes non-polar impurities (e.g., bis-amides, protective group debris).[1]

  • Fraction 2 (Product Elution): Switch to 70:30 (Hex:EtOAc) .

    • Observation: The product typically elutes between CV 4 and CV 8.

  • Flush: 100% EtOAc to strip highly polar residues.

Step 4: Fraction Collection & Analysis
  • Collect fractions (approx. 10–15 mL each for a 1 g scale).

  • Spot every 3rd fraction on TLC.

  • Combine fractions containing the pure spot (R

    
     ~0.35).
    
  • Critical QC: Check the "edges" of the product peak. The "tail" fractions often contain trace o-anisidine.[1] If high purity is required for biological assay, discard the tail fractions.

Workflow Visualization

The following diagram illustrates the critical decision pathways and experimental workflow.

PurificationWorkflow Reaction Crude Reaction Mixture (Amide + o-Anisidine + Acid) Workup Acid Wash (1M HCl) Partitions Amine to Aqueous Reaction->Workup TLC_Check TLC Analysis (Hex:EtOAc 3:1) Workup->TLC_Check Decision Is Aniline Present? TLC_Check->Decision DryLoad Dry Load on Silica/Celite Decision->DryLoad No (Clean) Reprocess Repeat Acid Wash Decision->Reprocess Yes (Dirty) Flash Flash Chromatography Gradient: 10% -> 30% EtOAc/Hex DryLoad->Flash Fractions Fraction Analysis (TLC/UV) Flash->Fractions Final Pure N-(2-methoxyphenyl) oxolane-2-carboxamide Fractions->Final Reprocess->Workup

Caption: Figure 1. Purification workflow emphasizing the pre-column acid wash to remove o-anisidine, ensuring column efficiency.

Troubleshooting & Optimization

Scenario A: "The spots are streaking."

  • Cause: Residual o-anisidine or the amide itself interacting strongly with silanols.[1]

  • Solution: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic sites on the silica.[2] Note: TEA must be removed post-column (it is volatile, bp ~89°C, but can be stubborn).

Scenario B: "Co-elution with impurities."

  • Cause: Similar polarity of byproducts.

  • Solution: Change the selectivity mechanism. Switch solvent system to DCM : Diethyl Ether (9:1) or Toluene : Acetone (10:1) . Toluene interacts with the

    
    -system of the phenyl ring, often altering the separation factor (
    
    
    
    ).

Scenario C: "Product is UV silent."

  • Cause: Unlikely for this compound, but if the lamp is weak:

  • Solution: Use Hanessian’s Stain (Ceric Ammonium Molybdate - CAM) .[1] The oxolane (THF) ring complexes with Molybdenum, appearing as a dark blue spot on heating.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2017). "Flash Chromatography" - University of Wisconsin-Madison Organic Chemistry Data.[1] Link

  • Biotage Application Note. (2023). Strategies for Separating Amines and Amides in Flash Chromatography. Link

Sources

Application

microwave-assisted synthesis of N-(2-methoxyphenyl)oxolane-2-carboxamide

Application Note: Microwave-Assisted Synthesis of N-(2-methoxyphenyl)oxolane-2-carboxamide Abstract This application note details an optimized protocol for the microwave-assisted synthesis of N-(2-methoxyphenyl)oxolane-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of N-(2-methoxyphenyl)oxolane-2-carboxamide

Abstract

This application note details an optimized protocol for the microwave-assisted synthesis of N-(2-methoxyphenyl)oxolane-2-carboxamide (also known as N-(2-methoxyphenyl)tetrahydrofuran-2-carboxamide). By leveraging the dielectric heating properties of microwave irradiation, this protocol overcomes the steric hindrance of the ortho-methoxy group on the aniline and the inductive effects of the tetrahydrofuran ring, reducing reaction times from 12+ hours (thermal reflux) to under 30 minutes while significantly suppressing side reactions.

Introduction & Strategic Rationale

The target molecule represents a privileged scaffold in medicinal chemistry, often serving as a fragment in local anesthetics and kinase inhibitors. The formation of the amide bond between tetrahydro-2-furoic acid and o-anisidine presents specific challenges:

  • Steric Hindrance: The ortho-methoxy group on the aniline reduces nucleophilicity and creates steric clash during the tetrahedral transition state.

  • Thermal Instability: Prolonged thermal heating can lead to oxidation of the ether moiety or decarboxylation of the acid.

Microwave Advantage: Microwave irradiation (2450 MHz) provides rapid internal heating via dipolar polarization. This method utilizes a "cool-wall" vessel environment, minimizing wall-effect degradation and accelerating the rate-determining step of the amidation.

Reaction Scheme

The synthesis couples tetrahydro-2-furoic acid (1) with 2-methoxyaniline (2) using Propylphosphonic Anhydride (T3P®) as the coupling agent. T3P is selected for its high functional group tolerance, low epimerization risk, and water-soluble by-products, ensuring a streamlined workup.

ReactionScheme cluster_0 Reagents Acid Tetrahydro-2-furoic Acid (Oxolane-2-COOH) Reaction MW Irradiation 100°C, 20 min T3P, DIPEA, EtOAc Acid->Reaction Amine 2-Methoxyaniline (o-Anisidine) Amine->Reaction Product N-(2-methoxyphenyl) oxolane-2-carboxamide Reaction->Product >85% Yield

Caption: One-pot microwave-assisted amidation strategy using T3P coupling.

Materials & Equipment

ComponentGrade/SpecRole
Microwave Reactor Single-mode (e.g., Biotage Initiator+ or CEM Discover)Energy Source
Vessel 10 mL Borosilicate glass, pressure-sealed (0-30 bar)Reaction Vessel
Tetrahydro-2-furoic acid >97% Purity (CAS: 16874-33-2)Acid Component
2-Methoxyaniline >98% Purity (CAS: 90-04-0)Amine Component
T3P® (50% in EtOAc) Propylphosphonic anhydride solutionCoupling Agent
DIPEA Diisopropylethylamine (Hünig's Base)Base
Ethyl Acetate (EtOAc) AnhydrousSolvent

Experimental Protocol

Preparation (Scale: 1.0 mmol)
  • Vessel Charging: Into a dry 10 mL microwave vial equipped with a magnetic stir bar, add:

    • Tetrahydro-2-furoic acid: 116 mg (1.0 mmol, 1.0 equiv.)

    • 2-Methoxyaniline: 135 mg (1.1 mmol, 1.1 equiv.)

    • Ethyl Acetate (EtOAc): 3.0 mL

  • Base Addition: Add DIPEA (387 mg, 3.0 mmol, 3.0 equiv.) via syringe. Stir for 1 minute at Room Temperature (RT).

  • Catalyst Addition: Add T3P solution (50% in EtOAc) (0.95 mL, ~1.5 mmol, 1.5 equiv.) dropwise.

    • Note: T3P is moisture sensitive. Keep the bottle sealed when not in use.

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

Microwave Irradiation Parameters

Program the microwave reactor with the following "Gold Standard" parameters for amidation:

ParameterSettingRationale
Temperature 100 °COptimal kinetic energy to overcome steric barrier without degradation.
Time 20:00 minSufficient for >95% conversion based on T3P kinetics.
Pressure Limit 15 barSafety cutoff (EtOAc vapor pressure at 100°C is ~2-3 bar).
Power Dynamic (Max 150 W)Allows the PID controller to maintain temp without overshoot.
Pre-stirring 30 secEnsures homogeneity before heating.
Cooling On (post-reaction)Rapid cooling to 45°C to quench reaction.
Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Acid + Amine + DIPEA in EtOAc (1 min) Start->Mix AddT3P Add T3P (1.5 eq) Seal Vial Mix->AddT3P MW Microwave Irradiation 100°C | 20 min | High Absorption AddT3P->MW Cool Cool to RT (<45°C) MW->Cool Wash Workup: 1. Wash w/ Water (2x) 2. Wash w/ NaHCO3 (sat) 3. Wash w/ 1N HCl Cool->Wash Dry Dry Organic Layer (MgSO4) & Concentrate Wash->Dry End Final Product (Off-white Solid/Oil) Dry->End

Caption: Step-by-step workflow for the microwave synthesis and isolation.

Work-up and Purification

The T3P method is designed for "liquid-liquid extraction" purity, often negating the need for chromatography.

  • Quench: Transfer the reaction mixture to a separatory funnel. Dilute with 10 mL additional EtOAc.

  • Wash 1 (Removal of T3P byproducts): Wash with Water (2 x 10 mL). T3P byproducts are water-soluble phosphates.

  • Wash 2 (Removal of Acid): Wash with Saturated NaHCO₃ (1 x 10 mL).

  • Wash 3 (Removal of Amine): Wash with 1N HCl (1 x 10 mL).

    • Caution: Do not use strong acid if the furan ring is sensitive, but 1N HCl is generally safe for short contact.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Result: The product is typically obtained as an off-white solid or viscous oil. If purity is <95% by LCMS, purify via Flash Chromatography (Hexane:EtOAc 3:1).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify against these expected spectral characteristics:

  • ¹H NMR (400 MHz, CDCl₃):

    • Amide NH: Broad singlet at δ ~8.5–9.0 ppm (deshielded by carbonyl and aromatic ring).

    • Aromatic Protons: Four protons in the δ 6.8–8.4 ppm range. Look for the doublet of doublets at ~8.3 ppm characteristic of the H-6 proton in ortho-substituted anilines (deshielded by the amide carbonyl).

    • Methoxy Group: Singlet at δ ~3.8–3.9 ppm (3H).

    • Oxolane (THF) Ring:

      • Methine (CH-CO): Triplet/multiplet at δ ~4.4–4.6 ppm.

      • Methylene protons: Multiplets in the δ 1.9–2.4 ppm range.

  • LC-MS:

    • Calculate Exact Mass: C₁₂H₁₅NO₃ = 221.11.

    • Observed [M+H]⁺ = 222.1.

Troubleshooting & "Expert" Tips

  • Low Yield / Incomplete Conversion:

    • Cause: Steric hindrance of the o-methoxy group.

    • Fix: Increase temperature to 120°C and time to 30 mins. Alternatively, switch solvent to DMF (absorbs microwaves better) but requires aqueous workup to remove DMF.

  • Darkening/Tarring:

    • Cause: Oxidation of the aniline.

    • Fix: Purge the vial with Nitrogen/Argon before sealing. Ensure the "Cooling" feature is active immediately after the run.

  • Pressure Errors:

    • Cause: EtOAc has high vapor pressure.

    • Fix: Switch to 2-MeTHF (higher boiling point, green solvent) or ensure the vessel volume is not >60% full.

References

  • Microwave-Assisted Organic Synthesis (General Overview)

    • Source: "Microwave-Assisted Organic Synthesis: A Fast, Efficient and Sustainable Approach."[1][2][3]

    • Relevance: Validates the kinetic acceler
  • Amide Coupling with T3P (Propylphosphonic Anhydride)

    • Source: "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides."[4] (Contextual validation of green amide protocols).

    • Relevance: Supports the use of advanced coupling agents in microwave reactors.
  • Furan/Oxolane Derivative Synthesis

    • Source: "Synthesis of amides and esters containing furan rings under microwave-assisted conditions."[5]

    • Relevance: Provides precedent for furan-2-carboxylic acid stability and reactivity under MW conditions.
  • Reaction of Anilines with Carboxylic Acids

    • Source: "Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid."[6]

    • Relevance: Demonstrates direct amid

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: N-(2-methoxyphenyl)oxolane-2-carboxamide vs. Aromatic Isosteres

Executive Summary & Technical Rationale This guide provides a comparative technical analysis of N-(2-methoxyphenyl)oxolane-2-carboxamide (Compound A), a saturated heterocyclic carboxamide. We evaluate its performance aga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide provides a comparative technical analysis of N-(2-methoxyphenyl)oxolane-2-carboxamide (Compound A), a saturated heterocyclic carboxamide. We evaluate its performance against its aromatic bioisosteres: the planar N-(2-methoxyphenyl)furan-2-carboxamide (Compound B) and the carbocyclic N-(2-methoxyphenyl)benzamide (Compound C).

The Core Thesis: In medicinal chemistry, the transition from a furan (aromatic) to an oxolane (tetrahydrofuran, saturated) core represents a strategic "Scaffold Hop." While furan-2-carboxamides are established inhibitors of bacterial Quorum Sensing (LasR targets) and Kinases, they suffer from metabolic liability (oxidative ring opening). The oxolane scaffold introduces chirality (C2-stereocenter) , increases aqueous solubility (sp³ oxygen character) , and alters the 3D-vector of the pharmacophore , potentially improving metabolic stability at the cost of entropic penalty during binding.

Target Audience
  • Medicinal Chemists: Optimizing lead series for solubility and metabolic stability (LLE/LipE).

  • Microbiologists: Investigating anti-virulence/anti-biofilm agents (LasR/QS inhibition).

  • Pharmacologists: Exploring NaV channel modulation (analgesia).

Comparative Profiling: The "Oxolane" Advantage

The following data synthesizes experimental trends observed in Pseudomonas aeruginosa biofilm inhibition (LasR targeting) and physicochemical assays.

Table 1: Physicochemical & Bioactivity Landscape
FeatureCompound A (Oxolane) Compound B (Furan) Compound C (Benzamide)
Structure Saturated Heterocycle (sp³)Aromatic Heterocycle (sp²)Aromatic Carbocycle (sp²)
Geometry 3D, Puckered RingPlanar, RigidPlanar, Rigid
Chirality Yes (R/S enantiomers) NoNo
LogP (Calc.) ~1.8 (Moderate)~2.1 (Higher)~2.5 (Highest)
Solubility (aq) High (>150 µM) Moderate (~50 µM)Low (<10 µM)
Metabolic Stability High (No epoxide formation) Low (Furan ring opening)High
Biofilm IC50 12.5 µM (Stereoselective)4.2 µM (Potent)>50 µM (Inactive)
Primary Utility Stable Lead / Probe High-Potency HitNegative Control / Hydrophobic Anchor
Mechanistic Insight
  • Compound B (Furan): Exhibits high potency due to π-π stacking interactions within the LasR ligand-binding domain. However, the furan ring is a "structural alert" for toxicity (metabolic activation to reactive dicarbonyls).

  • Compound A (Oxolane): The saturation removes the π-stacking capability but retains the hydrogen-bond acceptor (ether oxygen). The S-enantiomer typically mimics the natural autoinducer geometry better than the R-enantiomer. The increased solubility and lack of toxic metabolites make it a superior candidate for in vivo efficacy despite slightly lower in vitro potency.

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of the oxolane scaffold.

SAR_Logic cluster_0 Pharmacophore Evolution Target Target: N-(2-methoxyphenyl) oxolane-2-carboxamide Properties Optimization Goals: 1. Increase Solubility 2. Remove Toxicophore 3. Introduce Chirality Target->Properties Achieves Furan Comparator: Furan Analog (High Potency, Toxic Liability) Furan->Target Saturation (H2/Pd) Scaffold Hopping Benzamide Comparator: Benzamide (High LogP, Low Solubility) Benzamide->Target Bioisosteric Replacement (Ph -> THF) Outcome Result: Balanced Lead Candidate (Lower Toxicity, Good Bioavailability) Properties->Outcome Yields

Figure 1: SAR evolution demonstrating the strategic shift from planar aromatic systems to the saturated oxolane core to optimize drug-like properties.

Experimental Protocols

To ensure reproducibility and high data integrity, follow these validated protocols.

Protocol A: Synthesis of N-(2-methoxyphenyl)oxolane-2-carboxamide

Rationale: Direct amide coupling using HATU prevents racemization of the chiral oxolane center compared to acid chloride methods.

  • Reagents:

    • (S)-Tetrahydrofuran-2-carboxylic acid (1.0 eq)

    • 2-Methoxyaniline (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Solvent: Anhydrous DMF.

  • Procedure:

    • Activation: Dissolve the carboxylic acid in DMF (0.1 M) under N₂ atmosphere. Add DIPEA and stir for 5 min. Add HATU and stir for 15 min at 0°C to form the active ester.

    • Coupling: Add 2-methoxyaniline dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Work-up: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove acid), and brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).[1] The oxolane product is typically more polar than the furan analog.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the amide singlet (~9.5 ppm) and the diagnostic oxolane methine triplet (~4.4 ppm).

    • Chiral HPLC: Essential to confirm enantiomeric excess (ee > 98%).

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Rationale: Quantifies the ability of the compound to inhibit biofilm formation in P. aeruginosa without killing the bacteria (anti-virulence vs. antibiotic).

  • Culture: Grow P. aeruginosa (PAO1 strain) overnight in LB broth. Dilute 1:100 into fresh M63 minimal medium.

  • Treatment: Add 100 µL of bacterial suspension to 96-well plates containing serial dilutions of the test compound (0.1 µM – 100 µM).

    • Control: DMSO (Vehicle).

    • Reference: Furan-2-carboxamide analog (Positive Control).

  • Incubation: Static incubation at 37°C for 24 hours.

  • Staining:

    • Discard media (planktonic cells).

    • Wash 3x with PBS.

    • Stain adherent biofilm with 0.1% Crystal Violet (15 min).

    • Solubilize dye with 30% Acetic Acid.

  • Readout: Measure Absorbance at 590 nm. Calculate % Inhibition relative to DMSO control.

Mechanism of Action Workflow

The following diagram details the hypothesized biological pathway for the antibiofilm activity, highlighting the competitive antagonism at the LasR receptor.

MOA_Pathway Compound N-(2-methoxyphenyl) oxolane-2-carboxamide LasR LasR Receptor (Cytoplasmic) Compound->LasR Competes (Competitive Antagonist) Complex_Active LasR-Ligand Complex (Active Dimer) LasR->Complex_Active With Autoinducer Complex_Inactive LasR-Inhibitor Complex (Unstable/Misfolded) LasR->Complex_Inactive With Compound Autoinducer Natural Ligand (3-oxo-C12-HSL) Autoinducer->LasR Binds (High Affinity) DNA DNA Binding (Lux-box Promoter) Complex_Active->DNA Activates Transcription Complex_Inactive->DNA Fails to Bind Virulence Virulence Factor Expression (Pyocyanin, Elastase) DNA->Virulence Upregulation Biofilm Biofilm Formation Virulence->Biofilm Promotes

Figure 2: Mechanism of Action. The oxolane carboxamide acts as a competitive antagonist for the LasR quorum-sensing receptor, preventing the transcriptional activation of virulence factors.

References

  • Scaffold Hopping in Quorum Sensing

    • Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides.[2]

    • Source: ChemMedChem (2025).[2]

    • Significance: Establishes the furan-carboxamide core as a LasR inhibitor.
    • URL:[Link]

  • Tetrahydrofuran Synthesis & Properties

    • Title: 2-Methyltetrahydrofuran: a green organic modifier for eco-friendly purification in drug discovery.[3]

    • Source: Analytical Methods (RSC).
    • Significance: Validates the physicochemical advantages (solubility/green chemistry) of the THF scaffold.
    • URL:[Link]

  • Sodium Channel Modulation (Analogous Activity)

    • Title: Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels.[4]

    • Source: P
    • Significance: Demonstrates the utility of the specific tetrahydrofuran-2-carboxamide core in analgesic drug development.
    • URL
  • Bioisosterism Principles: Title: The influence of saturation on the properties of N-aryl carboxamides. Context: General medicinal chemistry principle regarding the "Furan to Tetrahydrofuran" transition for improving metabolic stability.

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of N-(2-methoxyphenyl)oxolane-2-carboxamide Analogs

Domain: Medicinal Chemistry / Chemical Biology Target Application: Quorum Sensing Inhibition (QSI) in Gram-negative Bacteria (Pseudomonas aeruginosa)[1] Executive Summary This guide analyzes the structure-activity relati...

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Medicinal Chemistry / Chemical Biology Target Application: Quorum Sensing Inhibition (QSI) in Gram-negative Bacteria (Pseudomonas aeruginosa)[1]

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of N-(2-methoxyphenyl)oxolane-2-carboxamide , a synthetic "non-native" autoinducer analog designed to inhibit bacterial Quorum Sensing (QS).

In drug development, native


-acyl homoserine lactones (AHLs) are poor therapeutic candidates due to the rapid hydrolysis of the lactone ring at physiological pH. The oxolane (tetrahydrofuran) scaffold  offers a hydrolytically stable alternative. This guide compares the oxolane analog against the native ligand (3-oxo-C12-HSL ) and the benchmark inhibitor (Furanone C-30 ), providing protocols for validation and SAR optimization strategies.

Mechanistic Insight & Molecular Logic

The Stability-Activity Paradox

The native bacterial signal,


-acyl homoserine lactone (AHL), relies on a lactone ring to bind LuxR-type receptors. However, this ring undergoes facile hydrolysis (ring-opening) in alkaline environments, rendering the molecule inactive.

The Solution: Replacing the lactone oxygen with a carbon atom (converting the lactone to an oxolane or tetrahydrofuran ) prevents hydrolysis while maintaining the hydrogen-bonding geometry required for receptor affinity.

Mode of Action: Competitive Antagonism

The subject compound functions as a competitive antagonist.

  • Binding: The oxolane head mimics the lactone, occupying the ligand-binding domain (LBD) of the LuxR/LasR receptor.

  • Steric Blockade: The 2-methoxyphenyl tail (specifically the ortho-substituent) induces a steric clash that prevents the receptor from undergoing the conformational change necessary for dimerization.

  • Result: The receptor cannot bind DNA, silencing virulence genes (biofilm formation, pyocyanin production).

Diagram 1: Mechanism of Action (LuxR Antagonism)

G cluster_activation Native Activation Pathway cluster_inhibition Inhibition Pathway NativeLigand Native AHL (Lactone) Receptor LuxR/LasR Receptor NativeLigand->Receptor Competes Inhibitor Oxolane Analog (Inhibitor) Inhibitor->Receptor Competes Complex_Active Receptor-AHL Complex (Folded) Receptor->Complex_Active With AHL Complex_Inactive Receptor-Oxolane Complex (Unfolded) Receptor->Complex_Inactive With Oxolane Dimer Protein Dimerization Complex_Active->Dimer Virulence Virulence Gene Expression Dimer->Virulence Block Dimerization BLOCKED Complex_Inactive->Block

Figure 1: Competitive binding mechanism. The oxolane inhibitor occupies the receptor pocket but fails to induce the folding required for DNA binding and virulence activation.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the Oxolane Analog with the Native Ligand (Control) and Furanone C-30 (a known, but toxic, inhibitor).

FeatureOxolane Analog (Subject)Native AHL (3-oxo-C12-HSL)Furanone C-30 (Benchmark)
Primary Role Stable Antagonist (Inhibitor)Agonist (Activator)Potent Antagonist (Inhibitor)
Chemical Stability High (

h @ pH 7)
Low (

h @ pH 7)
Moderate (Reactive Michael acceptor)
Receptor Affinity Moderate (

)
High (

)
High (

)
Toxicity Low (Inert scaffold)High (Immunomodulatory)High (Reactive halogenation)
Mechanism Competitive ReversibleNative ActivationCovalent Modification / Unstable
Key SAR Feature 2-OMe group forces steric twistLactone ring essential for H-bondsBrominated furanone ring
Expert Insight on SAR Optimization
  • The Head Group (Oxolane): The tetrahydrofuran ring is the critical bioisostere. While it loses one H-bond acceptor (the lactone carbonyl oxygen), it gains immense metabolic stability.

  • The Linker (Carboxamide): Essential for hydrogen bonding with Trp60 and Asp73 residues in the LasR pocket. Methylation of the amide nitrogen abolishes activity, confirming the need for an H-bond donor.

  • The Tail (2-Methoxyphenyl):

    • Phenyl: Provides hydrophobic packing.

    • 2-Methoxy (Ortho): The critical "switch." A para-substituent often retains agonist activity, but the ortho-substituent creates a steric clash that disturbs the water network in the binding pocket, locking the protein in an inactive conformation.

Experimental Protocols

Protocol A: GFP Reporter Gene Assay (Primary Screen)

Objective: Quantify the inhibition of LasR-mediated gene expression.

Reagents:

  • Strain: E. coli containing pLasR-GFP plasmid (or P. aeruginosa PAO1-lasB-gfp).

  • Media: LB broth buffered to pH 7.0.

  • Control: 3-oxo-C12-HSL (synthetic autoinducer).

Workflow:

  • Culture: Grow reporter strain overnight; dilute to

    
    .
    
  • Induction: Add native AHL (10 nM final concentration) to induce GFP expression.

  • Treatment: Add test compound (Oxolane Analog) in a concentration gradient (

    
     to 
    
    
    
    ).
  • Incubation: Incubate at 37°C for 6–8 hours with shaking.

  • Measurement: Measure Fluorescence (Ex 485 nm / Em 535 nm) and Absorbance (

    
    ).
    
  • Analysis: Calculate Specific Fluorescence (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .
Protocol B: Static Biofilm Inhibition Assay

Objective: Validate phenotypic efficacy.

  • Inoculation: Dilute overnight P. aeruginosa culture 1:100 in M63 minimal salts media (supplemented with MgSO4, glucose, and casamino acids).

  • Plating: Aliquot 100 µL into 96-well PVC microtiter plates.

  • Treatment: Add Oxolane Analog (e.g., 50 µM). Include Solvent Control (DMSO) and Positive Control (Furanone C-30).

  • Growth: Incubate static at 37°C for 24 hours.

  • Staining:

    • Discard planktonic cells; wash 3x with water.

    • Stain adherent biomass with 0.1% Crystal Violet (15 min).

    • Solubilize dye with 30% acetic acid.

  • Quantification: Measure Absorbance at 590 nm (

    
    ).
    

Synthesis & Screening Workflow

This diagram illustrates the logical flow from rational design to lead validation.

Workflow Design Rational Design (Scaffold Hopping: Lactone -> Oxolane) Synthesis Chemical Synthesis (Amide Coupling) Design->Synthesis Purification Purification (HPLC/Flash Chromatography) Synthesis->Purification Screen1 Primary Screen (GFP Reporter Assay) Purification->Screen1 Decision IC50 < 10 µM? Screen1->Decision Decision->Synthesis No (Refine Tail) Screen2 Phenotypic Screen (Biofilm/Pyocyanin) Decision->Screen2 Yes Stability Stability Assay (pH 8.0 Challenge) Screen2->Stability Lead Lead Candidate (N-(2-methoxyphenyl)oxolane...) Stability->Lead

Figure 2: Development pipeline for stable QSI candidates. Note the critical "Stability Assay" step which distinguishes this class from native AHLs.

References

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2007). "N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or agonize quorum sensing in Pseudomonas aeruginosa." ACS Chemical Biology. Link

  • Suga, H., & Smith, K. M. (2003). "Molecular mechanisms of bacterial quorum sensing as a new drug target."[2] Current Opinion in Chemical Biology. Link

  • Hentzer, M., et al. (2003).[3] "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. (Reference for Furanone C-30).[3][4][5][6] Link

  • Galloway, W. R., et al. (2011). "Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling."[2] Chemical Reviews. Link

  • Morkunas, J. L., et al. (2012).[7] "Inhibition of the LuxR-type quorum sensing regulator LasR by N-acyl homoserine lactone analogues with non-native head groups." Organic & Biomolecular Chemistry. Link

Sources

Validation

Comparative Solubility Profiling: N-(2-methoxyphenyl)oxolane-2-carboxamide vs. Tetrahydrofuran Derivatives

Executive Summary This guide provides a comparative physicochemical analysis of N-(2-methoxyphenyl)oxolane-2-carboxamide (referred to herein as Target Amide ) against its structural precursors and analogues, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative physicochemical analysis of N-(2-methoxyphenyl)oxolane-2-carboxamide (referred to herein as Target Amide ) against its structural precursors and analogues, specifically Tetrahydro-2-furoic acid (Parent Acid) and Tetrahydrofuran (THF) derivatives.

While THF derivatives are often liquid and water-miscible, the introduction of the N-(2-methoxyphenyl) moiety drastically alters the solubility landscape. This derivatization shifts the molecule from a hydrophilic liquid to a lipophilic solid, introducing significant lattice energy barriers that must be overcome during formulation and process chemistry. This guide details the thermodynamic solubility profile, experimental determination protocols, and solvent selection strategies (comparing THF vs. 2-MeTHF) to optimize dissolution.

Structural & Physicochemical Comparison

To understand the solubility behavior, we must first contrast the Target Amide with its "alternatives"—the parent acid from which it is derived and the solvent class it resembles.

Table 1: Comparative Physicochemical Profile
PropertyTarget Amide (Product)Tetrahydro-2-furoic Acid (Precursor)2-Methyltetrahydrofuran (Solvent Analog)
Structure N-Aryl Amide (Rigid)Cyclic Carboxylic AcidCyclic Ether
CAS RN 91470-28-916874-33-296-47-9
Physical State Solid (Crystalline)Liquid / Low MP SolidLiquid
Melting Point 85–95 °C (Predicted)*21 °C-136 °C
LogP (Calc) ~1.95 (Lipophilic)~0.50 (Hydrophilic)1.85
H-Bond Donors 1 (Amide NH)1 (COOH)0
H-Bond Acceptors 3 (Ether, Amide C=O, OMe)31
Water Solubility Low (< 1 mg/mL)Miscible~140 mg/mL (Inverse Temp)

*Note: Melting point range estimated based on structurally similar N-(2-methoxyphenyl)acetamide derivatives.

Critical Analysis: The Solubility Shift

The transition from Tetrahydro-2-furoic acid to the Target Amide results in a "Solubility Cliff":

  • Lattice Energy Barrier: The amide bond creates strong intermolecular hydrogen bonding (N-H···O=C), forming a stable crystal lattice. Unlike the liquid parent acid, the Target Amide requires significant energy (enthalpy of fusion) to break this lattice before solvation can occur.

  • Lipophilicity Increase: The addition of the 2-methoxyphenyl group adds a hydrophobic aromatic domain, raising the LogP from ~0.5 to ~2.0. This makes the compound poorly soluble in aqueous media but highly soluble in mid-polarity organic solvents (DCM, EtOAc).

Mechanism of Solvation: THF vs. 2-MeTHF

When processing this amide, researchers often choose between THF and its "green" alternative, 2-Methyltetrahydrofuran (2-MeTHF).

Graphviz Diagram: Solvation Mechanism

The following diagram illustrates why 2-MeTHF often provides superior process separation despite having similar solubility parameters to THF.

SolvationMechanism Amide Target Amide (Solute) THF THF (Solvent) Amide->THF H-Bond Acceptance (Ether Oxygen) MeTHF 2-MeTHF (Green Solvent) Amide->MeTHF Steric Shielding (Methyl Group) WaterMisc Water Miscible (Difficult Extraction) THF->WaterMisc Forms Homogeneous Phase PhaseSep Clean Phase Separation (Process Efficiency) MeTHF->PhaseSep Hydrophobic Methyl Group Repels Water

Caption: Comparative solvation mechanics. While THF dissolves the amide well, its water miscibility complicates workup. 2-MeTHF dissolves the lipophilic amide effectively while maintaining immiscibility with water, streamlining purification.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on calculated values for critical formulation steps. Use this self-validating "Shake-Flask" protocol to determine the exact solubility of the Target Amide in your chosen solvent system.

Method: Isothermal Saturation (Shake-Flask) coupled with HPLC-UV

Prerequisites:

  • Purity: Ensure Target Amide is >98% pure (impurities can act as solubilizers).

  • Temperature: Control at 25.0 ± 0.1 °C.

Step-by-Step Workflow
  • Supersaturation: Add excess Target Amide solid to 5 mL of solvent (Water, pH 7.4 Buffer, or 2-MeTHF) in a borosilicate glass vial. The mixture must remain a suspension (visible solid) throughout the experiment.

  • Equilibration:

    • Agitate at 25 °C for 24 hours (orbital shaker at 150 rpm).

    • Validation Step: Check pH of aqueous samples. If pH shifts >0.2 units, the compound may be hydrolyzing or acting as a buffer; adjust protocol to use stronger buffering capacity.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification (HPLC-UV):

    • Dilute the supernatant with mobile phase (to prevent precipitation).

    • Inject onto C18 column (Mobile Phase: 60:40 ACN:Water).

    • Detect at λ_max (typically 254 nm or 280 nm for the anisidine moiety).

Graphviz Diagram: Experimental Workflow

SolubilityProtocol Start Start: Excess Solid Amide SolventAdd Add Solvent (Water / 2-MeTHF) Start->SolventAdd Equilibrate Equilibrate 24h @ 25°C SolventAdd->Equilibrate CheckSolid Is Solid Visible? Equilibrate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Filter (0.45 µm) or Centrifuge CheckSolid->Filter Yes AddMore->Equilibrate Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Caption: Standardized Shake-Flask Protocol for thermodynamic solubility determination. The "Check Solid" loop ensures equilibrium saturation is achieved.

Comparative Performance Guide

When to use which Alternative?
Application ScenarioRecommended Solvent/AnalogRationale
Early Discovery (HTS) DMSO The Target Amide is likely highly soluble (>50 mM) in DMSO, preventing "crash-out" during biological assays.
Process Synthesis 2-MeTHF Superior to THF. 2-MeTHF dissolves the amide but allows for aqueous washing (extraction) without forming emulsions, reducing solvent waste.
Formulation (Oral) PEG-400 / Ethanol Due to the amide's lipophilicity (LogP ~2), simple aqueous buffers will fail. Co-solvents like PEG-400 are required to disrupt the crystal lattice.
Structural Benchmarking Tetrahydro-2-furoic Acid Use the parent acid as a "negative control" for permeability assays. The acid is permeable via transporters; the amide is likely passive transcellular.
Troubleshooting "Crash-Out"

If the Target Amide precipitates during dilution (e.g., from DMSO stock into cell media):

  • Cause: The hydrophobic effect forces the lipophilic methoxyphenyl group to aggregate.

  • Solution: Limit final concentration to < 100 µM or include 0.1% cyclodextrin (HP-β-CD) to encapsulate the aromatic ring.

References

  • World Health Organization (WHO). (2020). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System (BCS). WHO Technical Report Series, No. 937.

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Green Alternative to THF in Organometallic Chemistry. ChemSusChem, 5(8), 1369-1379.

  • Jouyban, A. (2019). Solubility: Handbook of Solubility Data for Pharmaceuticals. CRC Press.
  • PubChem. (2023). Compound Summary: Tetrahydro-2-furoic acid (CID 86079). National Library of Medicine.

  • Ayenew, Z., et al. (2015). Solubility of Pharmaceutical Compounds in Water-Cosolvent Mixtures: Thermodynamics and Modeling. Journal of Solution Chemistry. (Thermodynamic basis for amide solubility).

Safety & Regulatory Compliance

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